Trimethylsilyl 2-hydroxybenzoate

Description

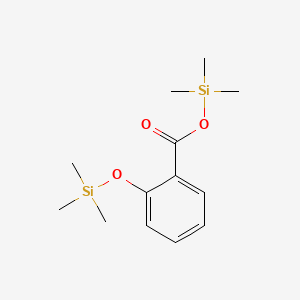

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3Si/c1-14(2,3)13-10(12)8-6-4-5-7-9(8)11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRPPPKHGUJSMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60850184 | |

| Record name | Trimethylsilyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60850184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5674-98-6 | |

| Record name | Trimethylsilyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60850184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylsilyl 2-(trimethylsilyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylsilyl 2-(trimethylsilyloxy)benzoate, the di-trimethylsilyl (di-TMS) derivative of salicylic acid. This document details experimental protocols, presents key analytical data in structured tables, and visualizes workflows for clarity. The information is intended to support researchers in the fields of analytical chemistry, metabolomics, and drug development who utilize silylation for enhancing the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS).

Introduction

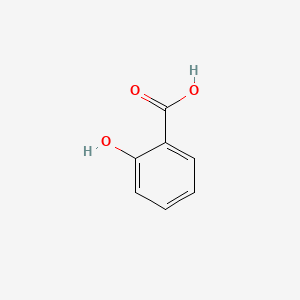

Salicylic acid is a significant molecule in pharmaceuticals and a common analyte in biomedical and plant metabolomic studies. Its polar nature, stemming from the carboxylic acid and phenolic hydroxyl groups, makes it non-volatile and often requires derivatization prior to analysis by GC-MS. Silylation is a widely used chemical modification technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility, reducing polarity, and improving thermal stability.

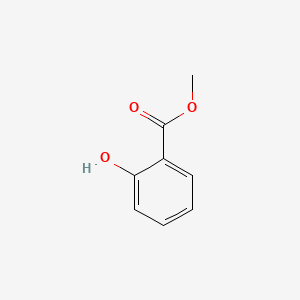

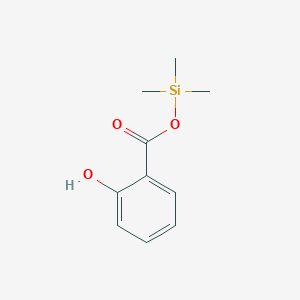

This guide focuses on the di-TMS derivative of salicylic acid, correctly named trimethylsilyl 2-(trimethylsilyloxy)benzoate (CAS No. 3789-85-3). In this derivative, both the carboxylic acid and the phenolic hydroxyl protons are replaced by TMS groups. This process is crucial for accurate quantification and identification in complex biological matrices.

Synthesis

The synthesis of trimethylsilyl 2-(trimethylsilyloxy)benzoate is achieved by reacting salicylic acid with a suitable silylating agent. The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of the silylating reagent and the resulting product.[1] Several effective reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often supplemented with 1% Trimethylchlorosilane (TMCS), being one of the most common and powerful choices for GC analysis preparation.[2][3]

Reaction Scheme

The overall reaction is as follows:

Caption: Silylation of Salicylic Acid using BSTFA.

Experimental Protocol: Silylation using BSTFA for GC-MS Analysis

This protocol is adapted for the derivatization of a small-scale sample for analytical purposes.

Materials:

-

Salicylic acid standard or dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)[4]

-

GC vials (2 mL) with screw caps and septa

-

Heating block or oven

-

Microsyringes

Procedure:

-

Sample Preparation: Ensure the sample containing salicylic acid is completely dry. Place a known quantity (e.g., 10-100 µg) into a GC vial. If the sample is in solution, evaporate the solvent completely under a stream of nitrogen. Protic solvents like methanol must be absent as they will react with the reagent.[4]

-

Reagent Addition: To the dried sample, add 50 µL of an aprotic solvent such as pyridine. Pyridine can also act as a basic catalyst, accelerating the reaction with sterically hindered groups.[4]

-

Silylating Agent Addition: Add 50 µL of BSTFA (+ 1% TMCS) to the vial.[2] The amount of reagent should be in excess to ensure the reaction goes to completion.

-

Reaction: Tightly cap the vial and heat it at 60-80°C for 20-30 minutes.[2][4] The heating step ensures the complete derivatization of both functional groups.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The byproducts of the BSTFA reaction are volatile and generally do not interfere with the analysis.[3]

Characterization

The successful synthesis of trimethylsilyl 2-(trimethylsilyloxy)benzoate is confirmed through various analytical techniques. The key is to demonstrate the absence of active hydrogens from the hydroxyl and carboxyl groups and the presence of the two TMS moieties.

Caption: Analytical workflow for product characterization.

Gas Chromatography (GC)

Gas chromatography separates the derivatized product from any remaining impurities. The retention of the compound is highly reproducible on a given column and can be reported using the Kovats retention index (RI).

Table 1: Kovats Retention Indices for Trimethylsilyl 2-(trimethylsilyloxy)benzoate

| Column Type | Retention Index (RI) | Reference |

|---|---|---|

| Standard Non-Polar | 1502 | [5] |

| Standard Non-Polar | 1505 | [5] |

| Standard Non-Polar | 1507 | [5] |

| Standard Non-Polar | 1508 | [5] |

| Standard Non-Polar | 1510 | [5] |

| Semi-Standard Non-Polar | 1519 | [5] |

| Semi-Standard Non-Polar | 1520 | [5] |

| Semi-Standard Non-Polar | 1521 | [5] |

| Semi-Standard Non-Polar | 1522 | [5] |

| Semi-Standard Non-Polar | 1524 | [5] |

| Semi-Standard Non-Polar | 1525 | [5] |

| Semi-Standard Non-Polar | 1528 | [5] |

Note: Variations in reported RI values are due to different experimental conditions and column manufacturers.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is used to identify the compound by its characteristic fragmentation pattern. The molecular ion and key fragments confirm the structure and molecular weight.

Table 2: Key Mass Spectral Data for Trimethylsilyl 2-(trimethylsilyloxy)benzoate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₂O₃Si₂ | [5] |

| Molecular Weight | 282.48 g/mol | [5] |

| Major Fragment Ions (m/z) | Relative Intensity | |

| 267 | 100.0 (Base Peak) | |

| 209 | ~20 | |

| 193 | - | |

| 147 | - |

| 73 | High | |

Interpretation of Fragments:

-

m/z 267: Loss of a methyl group ([M-15]⁺), a characteristic fragmentation for TMS compounds. This is often the base peak.

-

m/z 209: Further fragmentation, potentially loss of the ester TMS group.

-

m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, a hallmark of TMS derivatives.

Infrared (IR) Spectroscopy

Expected Spectral Changes:

-

Disappearance of O-H Stretch: The most significant change is the disappearance of the very broad absorption band from ~2500-3500 cm⁻¹, which corresponds to the hydrogen-bonded O-H stretching of the carboxylic acid and phenolic groups in salicylic acid.

-

Appearance of Si-O and Si-C Bands: New, strong peaks will appear. These include:

-

C-O-Si stretching: Typically observed in the 1000-1250 cm⁻¹ region.

-

Si-CH₃ rocking and symmetric deformation: Strong bands usually appear around 1250 cm⁻¹ and in the 750-900 cm⁻¹ range.

-

-

Carbonyl (C=O) Stretch Shift: The C=O stretching frequency of the carboxylic acid in salicylic acid (around 1650-1680 cm⁻¹) will shift upon conversion to the silyl ester. The new silyl ester C=O stretch is expected to appear at a higher wavenumber, typically in the 1710-1730 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR spectra for trimethylsilyl 2-(trimethylsilyloxy)benzoate are not widely published. However, based on the known structure, the expected chemical shifts can be predicted.

Expected ¹H NMR Resonances:

-

δ ~0.1-0.4 ppm: Two sharp singlets, each integrating to 9 protons, corresponding to the two different -Si(CH₃)₃ groups. One signal will be for the silyl ester and the other for the silyl ether.

-

δ ~6.5-8.0 ppm: A complex series of multiplets for the four protons on the aromatic ring.

Expected ¹³C NMR Resonances:

-

δ ~0-2 ppm: Two signals for the methyl carbons of the two TMS groups.

-

δ ~110-165 ppm: Six distinct signals for the aromatic carbons.

-

δ ~165-175 ppm: One signal for the carbonyl carbon of the silyl ester.

Confirmation of the structure would involve 2D NMR experiments (e.g., HSQC, HMBC) to establish correlations between protons and carbons.

References

- 1. Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 3789-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Salicylic acid, 2TMS derivative [webbook.nist.gov]

- 3. Salicylic acid, 2TMS derivative [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylic acid [webbook.nist.gov]

An In-depth Technical Guide on Trimethylsilyl 2-hydroxybenzoate and its Persilylated Analogue

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Trimethylsilyl 2-hydroxybenzoate (mono-silylated salicylic acid) is scarce in publicly accessible literature. This guide provides comprehensive data on the closely related and well-documented persilylated analogue, Trimethylsilyl 2-(trimethylsilyloxy)benzoate, and offers scientifically grounded predictions and proposed methodologies for the synthesis and characterization of the mono-silylated title compound.

Introduction

Silylation is a common chemical process that involves the introduction of a silyl group into a molecule, typically to protect a reactive functional group. In the context of salicylic acid, a molecule with both a carboxylic acid and a phenolic hydroxyl group, silylation can occur at one or both of these sites. While the persilylated derivative, Trimethylsilyl 2-(trimethylsilyloxy)benzoate, is well-characterized and frequently encountered as a derivative in gas chromatography-mass spectrometry (GC-MS) analysis, the mono-silylated this compound is less so. This guide aims to provide a detailed overview of the known properties of the persilylated compound and a theoretical framework for the synthesis and properties of the mono-silylated analogue, which may serve as a valuable intermediate in organic synthesis and drug development.

Physical and Chemical Properties of Trimethylsilyl 2-(trimethylsilyloxy)benzoate

The following tables summarize the key physical and chemical properties of the persilylated derivative of salicylic acid, Trimethylsilyl 2-(trimethylsilyloxy)benzoate.[1][2]

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 3789-85-3 | [1][2] |

| Molecular Formula | C13H22O3Si2 | [1][2] |

| Molecular Weight | 282.48 g/mol | [2] |

| IUPAC Name | trimethylsilyl 2-(trimethylsilyloxy)benzoate | [2] |

Table 2: Chromatographic and Spectroscopic Data

| Data Type | Values | Reference |

| Kovats Retention Index (Standard non-polar) | 1505, 1507, 1502, 1510, 1508 | [2] |

| Mass Spectrometry (GC-MS, Top 5 Peaks m/z) | 267, 268, 209, 149, 45 | [2] |

Experimental Protocols

Proposed Synthesis of this compound (Selective Silylation)

The selective silylation of the carboxylic acid group of salicylic acid in the presence of the phenolic hydroxyl group can be challenging due to the similar reactivity of both groups towards many silylating agents. A successful protocol would likely involve a sterically hindered silylating agent and carefully controlled reaction conditions to favor the more accessible carboxylic acid proton.

Objective: To selectively silylate the carboxylic acid group of salicylic acid to yield this compound.

Materials:

-

Salicylic acid

-

N,O-Bis(trimethylsilyl)acetamide (BSA) or a similar sterically hindered silylating agent

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous hexane

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add salicylic acid (1 equivalent).

-

Dissolution: Dissolve the salicylic acid in anhydrous dichloromethane (DCM).

-

Base Addition: Add anhydrous pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Silylating Agent Addition: Slowly add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.05 equivalents) dropwise to the stirring solution at 0 °C (ice bath). The use of a slightly sub-stoichiometric amount of the silylating agent can help to minimize the formation of the di-silylated product.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis after quenching with a proton source. The reaction is expected to be rapid.

-

Work-up: Once the reaction is complete (disappearance of starting material and minimal formation of the di-silylated product), quench the reaction by the addition of a small amount of saturated aqueous ammonium chloride.

-

Extraction: Extract the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired this compound.

Silylation for GC-MS Analysis (Persilylation)

For analytical purposes, complete derivatization to the volatile Trimethylsilyl 2-(trimethylsilyloxy)benzoate is often desired.

Objective: To convert salicylic acid to its persilylated derivative for GC-MS analysis.

Materials:

-

Salicylic acid sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine or other suitable solvent

-

GC vial

Methodology:

-

Sample Preparation: Place a known amount of the salicylic acid sample into a GC vial.

-

Solvent Addition: Add a small volume of anhydrous pyridine to dissolve the sample.

-

Silylating Agent Addition: Add an excess of BSTFA with 1% TMCS to the vial.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Analysis: Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Mandatory Visualizations

Caption: Proposed workflow for the selective synthesis of this compound.

Caption: Hydrolysis of this compound to salicylic acid.

Chemical Reactivity and Signaling Pathways

Reactivity of this compound:

Silyl esters are known to be sensitive to hydrolysis, and this compound is expected to be readily cleaved by water to regenerate salicylic acid and trimethylsilanol.[3] This reactivity makes it a useful protecting group for the carboxylic acid functionality, as it can be removed under mild conditions. The rate of hydrolysis is influenced by pH and the steric bulk of the silyl group. The presence of the ortho-hydroxyl group may also influence the reactivity through intramolecular hydrogen bonding.

Signaling Pathways:

As this compound is primarily a synthetic intermediate or a derivative for analytical purposes, there is no known direct involvement in biological signaling pathways. However, as a prodrug, it would be expected to hydrolyze to salicylic acid, which has well-documented anti-inflammatory and analgesic properties. The signaling pathways of salicylic acid are extensive and include the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.

This technical guide provides a comprehensive overview based on available data and established chemical principles. Further experimental validation is necessary to confirm the properties and optimal synthesis conditions for this compound.

References

Unveiling Trimethylsilyl 2-hydroxybenzoate: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on Trimethylsilyl 2-hydroxybenzoate, a silylated derivative of salicylic acid. This guide details its chemical identity, properties, and relevant technical information.

Core Chemical Data

This compound, in its fully derivatized form where both the hydroxyl and carboxylic acid groups are silylated, is chemically known as trimethylsilyl 2-(trimethylsilyloxy)benzoate. This derivatization is a common practice in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to increase the volatility and thermal stability of the parent compound, salicylic acid.

| Identifier | Value | Reference |

| Chemical Name | trimethylsilyl 2-(trimethylsilyloxy)benzoate | [1][2] |

| CAS Number | 3789-85-3 | [1] |

| Molecular Formula | C13H22O3Si2 | [1] |

| Molecular Weight | 282.48 g/mol | [1][3] |

| Synonyms | Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester; Salicylic acid, di-TMS; Bis(trimethylsilyl) salicylic acid | [1] |

Experimental Protocols

The primary application of this compound formation is in the analytical derivatization of salicylic acid. Below is a generalized protocol for this silylation process for subsequent GC-MS analysis.

Objective: To prepare a volatile derivative of salicylic acid for GC-MS analysis.

Materials:

-

Salicylic acid standard or sample extract

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Reaction vials with screw caps and PTFE-lined septa

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh a known amount of salicylic acid standard or place a dried sample extract into a reaction vial.

-

Reagent Addition: Add a precise volume of the anhydrous solvent to dissolve the sample.

-

Silylation: Introduce an excess of the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS) to the vial. The molar excess should be sufficient to ensure complete derivatization of all active hydrogens.

-

Reaction: Tightly cap the vial and heat at a controlled temperature (typically 60-80 °C) for a specified duration (e.g., 30-60 minutes). The optimal temperature and time may vary depending on the specific silylating agent and the sample matrix.

-

Analysis: After cooling to room temperature, a specific volume of the derivatized sample is injected into the GC-MS for analysis.

Logical Workflow for Derivatization and Analysis:

Signaling Pathways and Biological Activity

As a derivatized analytical standard, this compound itself is not typically studied for its direct biological activity or involvement in signaling pathways. The focus of research remains on its parent compound, salicylic acid. Salicylic acid is a well-known phytohormone in plants involved in signaling pathways related to plant growth, development, and defense against pathogens. In pharmacology, salicylic acid is a key metabolite of acetylsalicylic acid (aspirin) and is known for its anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Simplified Salicylic Acid Mode of Action:

References

An In-depth Technical Guide on the ¹H and ¹³C NMR Data for Trimethylsilyl 2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for Trimethylsilyl 2-hydroxybenzoate. Due to the limited availability of experimental data for this specific monosilylated derivative of salicylic acid, this document presents a combination of available data for a closely related compound and predicted data for the target molecule. A generalized experimental protocol for NMR analysis of silylated compounds is also included.

Data Presentation

Table 1: Experimental ¹³C NMR Data for Trimethylsilyl 2-trimethylsilyloxybenzoate

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 122.9 |

| C2 | 152.8 |

| C3 | 120.0 |

| C4 | 133.5 |

| C5 | 123.5 |

| C6 | 131.0 |

| C=O | 165.7 |

| Si(CH₃)₃ (ester) | 0.5 |

| Si(CH₃)₃ (ether) | 0.9 |

Source: Wiley-VCH GmbH, retrieved from PubChem.[1] The specific instrument was a Bruker WH-90.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

To provide valuable information for researchers, the following tables contain predicted ¹H and ¹³C NMR chemical shifts for the target molecule, this compound. These predictions are based on computational models and should be confirmed with experimental data.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| Si(CH₃)₃ | 0.3 - 0.5 | Singlet |

| Aromatic H (multiple) | 6.8 - 8.0 | Multiplets |

| OH | 9.0 - 11.0 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| Si(CH₃)₃ | ~0 |

| C1 (C-COOH) | ~118 |

| C2 (C-OH) | ~160 |

| C3 | ~117 |

| C4 | ~136 |

| C5 | ~120 |

| C6 | ~130 |

| C=O | ~170 |

Experimental Protocols

A specific experimental protocol for the NMR analysis of this compound is not available. However, a general protocol for acquiring NMR spectra of silylated organic compounds can be followed.

General Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the silylated compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.[2][3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[2][3]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C for better resolution.[4]

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Mandatory Visualization

As no specific signaling pathways involving this compound are described in the literature, a logical workflow for a general NMR experiment is provided below.

Caption: A flowchart illustrating the major steps in a typical NMR experiment.

References

- 1. Trimethylsilyl 2-trimethylsilyloxybenzoate | C13H22O3Si2 | CID 520871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Trimethylsilyl 2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Trimethylsilyl 2-hydroxybenzoate, specifically the di-trimethylsilyl (di-TMS) derivative where both the carboxylic acid and hydroxyl moieties of salicylic acid are silylated. Understanding this fragmentation is crucial for the unambiguous identification and quantification of salicylic acid in complex biological and chemical matrices using gas chromatography-mass spectrometry (GC-MS).

Introduction

Salicylic acid, a key metabolite and therapeutic agent, is often derivatized to increase its volatility and thermal stability for GC-MS analysis. Trimethylsilylation is a common and effective derivatization technique.[1] The resulting di-TMS derivative of salicylic acid, trimethylsilyl 2-(trimethylsilyloxy)benzoate, exhibits a characteristic fragmentation pattern under electron ionization. This guide details the major fragment ions, proposes a fragmentation pathway, and provides a typical experimental protocol for its analysis. The molecular formula of this derivative is C13H22O3Si2, and its molecular weight is 282.48 g/mol .[2][3]

Mass Spectrometric Fragmentation Pattern

The 70 eV electron ionization mass spectrum of trimethylsilyl 2-(trimethylsilyloxy)benzoate is characterized by several key fragment ions. The interaction between the two adjacent trimethylsilyl groups, known as the "ortho effect," significantly influences the fragmentation pathways, leading to a distinct mass spectrum compared to its meta and para isomers.[4]

Quantitative Data of Major Fragment Ions

The following table summarizes the most significant ions observed in the EI-mass spectrum of di-TMS salicylic acid, their mass-to-charge ratio (m/z), and their typical relative intensities.

| m/z | Proposed Ion Structure/Fragment Lost | Relative Intensity (%) |

| 282 | [M]+• (Molecular Ion) | Low |

| 267 | [M - CH3]+ | High |

| 193 | [M - COOSi(CH3)3]+ | Moderate |

| 179 | [M - CH3 - (CH3)2SiO]+• | Moderate |

| 165 | [Fragment from m/z 193 - CO] | Low |

| 147 | [(CH3)3Si-O-Si(CH3)2]+ | Moderate to High |

| 119 | [COOSi(CH3)3]+ | Low |

| 73 | [Si(CH3)3]+ | High (Often Base Peak) |

Note: Relative intensities can vary depending on the specific instrumentation and analytical conditions.

Fragmentation Pathway

The fragmentation of trimethylsilyl 2-(trimethylsilyloxy)benzoate is initiated by the ionization of the molecule. The subsequent fragmentation is driven by the formation of stable ions and neutral losses. The ortho-positioning of the silylated hydroxyl and carboxyl groups facilitates specific rearrangement reactions.

A key fragmentation pathway involves the initial loss of a methyl radical (CH3•) from one of the TMS groups to form the abundant ion at m/z 267.[4] Further fragmentation can proceed through various routes, including the loss of a trimethylsiloxycarbonyl radical or rearrangements involving both silyl groups. The formation of the highly stable trimethylsilyl cation at m/z 73 is a dominant process for many TMS-derivatized compounds.[4][5] Another significant fragment at m/z 147 corresponds to the pentamethylsiloxanyl cation, which is characteristic of molecules with two nearby TMS groups.[4] A diagnostically important fragmentation for ortho-isomers is the elimination of trimethylsilanol ([M-(CH3)3SiOH]+•).[4]

The following diagram illustrates the proposed major fragmentation pathways.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Trimethylsilyl 2-hydroxybenzoate

Abstract

Trimethylsilyl 2-hydroxybenzoate, a silyl ester derivative of the ubiquitous salicylic acid, is a compound of interest in organic synthesis and pharmaceutical development, often serving as a protected intermediate. Infrared (IR) spectroscopy is a fundamental analytical technique for its structural elucidation and for monitoring its synthesis. This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound. Due to the limited availability of direct experimental spectra in public literature, this document consolidates data from its parent compound, salicylic acid, and analogous organosilicon compounds to present a predictive yet comprehensive spectral analysis. It includes a detailed experimental protocol for its synthesis and subsequent FTIR analysis, alongside a visual workflow to aid researchers in their practical applications.

Predicted Infrared Spectral Data

The conversion of the carboxylic acid group of salicylic acid to a trimethylsilyl ester introduces distinct changes in the IR spectrum. The disappearance of the broad O-H absorption from the carboxylic acid and the appearance of characteristic Si-C and Si-O bands are key indicators of a successful silylation. The phenolic O-H group remains, providing a useful diagnostic peak.

The table below summarizes the principal absorption bands anticipated in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment & Analysis |

| ~3200 - 3500 | Medium, Broad | O-H Stretch | Phenolic Hydroxyl: This band arises from the stretching of the remaining hydroxyl group on the benzene ring. Its position and broadness are influenced by intermolecular hydrogen bonding. |

| ~3000 - 3100 | Weak-Medium | C-H Stretch | Aromatic C-H: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. |

| ~2960, ~2900 | Weak-Medium | C-H Stretch | Aliphatic C-H: Asymmetric and symmetric stretching of the C-H bonds in the nine methyl groups of the trimethylsilyl (-Si(CH₃)₃) moiety. |

| ~1715 - 1735 | Strong, Sharp | C=O Stretch | Silyl Ester Carbonyl: This is a critical band. The carbonyl stretch of a silyl ester is typically found at a higher wavenumber compared to the hydrogen-bonded carboxylic acid (~1650-1670 cm⁻¹ in salicylic acid). Its sharp intensity is a strong indicator of the ester formation. |

| ~1580 - 1610 | Medium | C=C Stretch | Aromatic Ring: Stretching vibrations within the benzene ring. |

| ~1450 - 1490 | Medium | C=C Stretch | Aromatic Ring: Additional skeletal stretching vibrations of the aromatic ring. |

| ~1250 | Strong | Si-CH₃ Bend | Symmetric Deformation (Umbrella Mode): A highly characteristic and strong absorption for the trimethylsilyl group. |

| ~1100 - 1200 | Strong | C-O Stretch | Ester C-O: Stretching of the C-O single bond within the silyl ester group. |

| ~840 | Strong | Si-C Stretch / CH₃ Rock | Trimethylsilyl Group: Another very strong, characteristic band for the -Si(CH₃)₃ group, often attributed to a combination of Si-C stretching and methyl group rocking. |

| ~750 - 760 | Strong | C-H Bend | Ortho-disubstituted Aromatic Ring: Out-of-plane C-H bending ("waving") characteristic of 1,2-disubstituted benzene rings. |

Experimental Protocols

A robust experimental plan is crucial for the successful synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes a common method for silylating a carboxylic acid in the presence of a phenol, selectively reacting with the more acidic proton.

Materials:

-

Salicylic Acid (1.0 eq)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Magnetic stirrer and hotplate

-

Round-bottom flask with reflux condenser and drying tube (or nitrogen atmosphere)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add salicylic acid.

-

Add the anhydrous solvent to dissolve the salicylic acid. Gentle warming may be required.

-

Slowly add N,O-Bis(trimethylsilyl)acetamide (BSA) to the solution at room temperature with vigorous stirring.

-

The reaction is typically exothermic. After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or by taking aliquots for preliminary IR analysis, looking for the disappearance of the broad carboxylic acid O-H band.

-

Upon completion, the solvent and the volatile by-product (N-trimethylsilylacetamide) can be removed under reduced pressure (rotary evaporation) to yield the crude product.

-

Further purification, if necessary, can be achieved via vacuum distillation or chromatography.

FTIR Spectrum Acquisition

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (Liquid/Oil Sample):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry by wiping them with a solvent like anhydrous acetone or isopropanol and allowing them to dry completely.

-

Place one to two drops of the synthesized this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film between the plates. Avoid air bubbles.

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Perform a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Place the sample holder with the prepared sample into the spectrometer's beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Process the resulting spectrum by performing a background subtraction and annotating the significant peaks.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from starting materials to final product characterization.

Caption: Synthesis and Analysis Workflow for this compound.

An In-depth Technical Guide on the Stability and Degradation Pathways of Trimethylsilyl 2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of trimethylsilyl 2-hydroxybenzoate. Drawing upon established principles of silyl ether and silyl ester chemistry, this document outlines the key factors influencing the compound's stability, its likely degradation mechanisms, and detailed experimental protocols for its analysis.

Introduction

This compound, also known as trimethylsilyl salicylate, is a silylated derivative of salicylic acid. The introduction of the trimethylsilyl (TMS) group to both the carboxylic acid and hydroxyl moieties significantly alters the molecule's physicochemical properties, primarily increasing its lipophilicity and volatility, which is advantageous for analytical methods such as gas chromatography-mass spectrometry (GC-MS). However, the TMS group is primarily used as a protecting group in organic synthesis and is known for its lability, particularly its susceptibility to hydrolysis. Understanding the stability and degradation of this compound is crucial for its proper handling, storage, and application in various scientific contexts, including drug development and metabolomics.

Chemical Stability

The stability of this compound is predominantly governed by the integrity of the two silyl ether linkages: a silyl ester (R-C(=O)-O-Si(CH₃)₃) and a silyl ether (R-O-Si(CH₃)₃). Both functional groups are susceptible to cleavage under various conditions.

2.1. Hydrolytic Stability

Hydrolysis is the primary degradation pathway for this compound. The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the Si-O bonds, regenerating salicylic acid and trimethylsilanol, which in turn can dimerize to form hexamethyldisiloxane.

-

Acid-Catalyzed Hydrolysis: In acidic environments, the oxygen atom of the silyl ether or silyl ester is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond.

-

Neutral Conditions: While more stable at neutral pH, hydrolysis can still occur, albeit at a slower rate. The presence of moisture is the key factor.

The relative stability of silyl ethers is generally much lower than that of other protecting groups, with TMS being one of the most labile. The stability of silyl ethers toward acidic media generally follows the order: TMS < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). A similar trend is observed under basic conditions.

2.2. Thermal Stability

This compound is sufficiently volatile and thermally stable for analysis by GC-MS, where inlet temperatures can reach 250-300°C. However, prolonged exposure to high temperatures, especially in the presence of moisture or catalytic impurities, can promote degradation.

2.3. Photostability

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis, which proceeds in a stepwise manner.

3.1. Primary Degradation

The initial degradation step involves the hydrolysis of one of the trimethylsilyl groups. The silyl ester linkage is generally more susceptible to hydrolysis than the phenolic silyl ether. This results in the formation of 2-(trimethylsilyloxy)benzoic acid.

3.2. Secondary Degradation

The intermediate, 2-(trimethylsilyloxy)benzoic acid, will subsequently undergo hydrolysis of the remaining silyl ether bond to yield salicylic acid (2-hydroxybenzoic acid) as the final organic degradation product.

3.3. Inorganic Byproducts

The cleavage of each trimethylsilyl group produces one molecule of trimethylsilanol ((CH₃)₃SiOH). Trimethylsilanol is unstable and readily undergoes condensation to form the more stable hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and water.

Diagram of the Hydrolytic Degradation Pathway of this compound

Caption: Proposed hydrolytic degradation pathway of this compound.

Data Presentation

While specific quantitative data for the stability of this compound is not available in the literature, the following table provides a qualitative summary based on the known behavior of trimethylsilyl ethers and esters.

| Condition | Stability | Primary Degradation Products |

| Acidic (pH < 5) | Highly Labile | Salicylic acid, Trimethylsilanol, Hexamethyldisiloxane |

| Neutral (pH 6-8) | Moderately Stable (sensitive to moisture) | 2-(trimethylsilyloxy)benzoic acid, Salicylic acid |

| Basic (pH > 9) | Highly Labile | Salicylate salt, Trimethylsilanol, Hexamethyldisiloxane |

| Elevated Temp. | Stable in anhydrous conditions | Decomposition may occur in the presence of moisture |

| UV Light | Potentially Labile | Potential for photodegradation products of the salicylate core |

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the stability of this compound.

5.1. Synthesis of this compound

Materials:

-

Salicylic acid

-

Bis(trimethylsilyl)acetamide (BSA) or a mixture of trimethylsilyl chloride (TMSCl) and a base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or pyridine)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve salicylic acid in the chosen anhydrous solvent.

-

Add an excess of the silylating agent (e.g., 2.2 equivalents of BSA or 2.2 equivalents of TMSCl and 2.2 equivalents of triethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent and excess reagents can be removed under reduced pressure. If a base like triethylamine was used, the resulting hydrochloride salt can be removed by filtration.

-

The crude product can be purified by distillation under reduced pressure or used directly if purity is sufficient for subsequent experiments.

5.2. Stability Testing Protocol (Hydrolysis)

Materials:

-

Purified this compound

-

Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9)

-

A suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Internal standard for quantitative analysis (e.g., a stable silylated compound not expected to be present in the sample)

-

Analytical instrumentation: GC-MS or HPLC

Procedure:

-

Prepare stock solutions of this compound and the internal standard in an anhydrous organic solvent.

-

In a series of vials, add a known amount of the stock solution to the buffered aqueous solutions at different pH values.

-

Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in designated vials by adding an organic extraction solvent and rapidly extracting the remaining this compound and any degradation products.

-

Dry the organic extracts over anhydrous sodium sulfate.

-

Analyze the samples by GC-MS (after silylation of any partially hydrolyzed products to ensure volatility) or HPLC to quantify the disappearance of the parent compound and the appearance of salicylic acid.

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life) at each pH.

Diagram of the Experimental Workflow for Stability Testing

Caption: General workflow for assessing the hydrolytic stability of this compound.

Conclusion

This compound is a compound with limited stability, primarily due to the hydrolytic lability of its silyl ether and silyl ester functional groups. Its degradation is highly dependent on the presence of moisture and is accelerated by acidic or basic conditions, leading to the formation of salicylic acid and hexamethyldisiloxane. For applications requiring the intact molecule, such as in GC-MS analysis, it is imperative to maintain anhydrous conditions. The experimental protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of the stability of this compound, enabling researchers to better understand its properties and limitations in their specific applications.

An In-Depth Technical Guide to Determining the Solubility of Trimethylsilyl 2-hydroxybenzoate in Common Organic Solvents

LACK OF PUBLISHED DATA

Extensive literature searches did not yield specific quantitative data on the solubility of Trimethylsilyl 2-hydroxybenzoate in common organic solvents. This technical guide therefore provides a comprehensive framework of experimental protocols for researchers to determine these solubility parameters.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a silyl ether derivative of salicylic acid. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis, valued for their ease of installation and removal under mild conditions. The solubility of this compound is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its behavior in various organic solvents is essential for its effective application in research and development.

This guide outlines standardized experimental procedures to qualitatively and quantitatively determine the solubility of this compound in a range of common organic solvents.

Experimental Protocols

The following protocols are synthesized from established methods for determining the solubility of organic compounds.

Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: A range of analytical grade common organic solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons).

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Calibrated positive displacement pipettes

-

Glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Sample Preparation: Weigh approximately 10 mg of this compound into a glass vial.

-

Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

-

Mixing: Cap the vial and vortex for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is not soluble at room temperature, gently warm the mixture to a specified temperature (e.g., 40°C) and observe any changes in solubility.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette.

-

Filter the collected supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Data Presentation

While specific data for this compound is not currently available, the following table provides a template for presenting experimentally determined solubility data.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Alcohols | Methanol | 25 | ||

| Ethanol | 25 | |||

| Isopropanol | 25 | |||

| Ketones | Acetone | 25 | ||

| Methyl Ethyl Ketone | 25 | |||

| Esters | Ethyl Acetate | 25 | ||

| Ethers | Diethyl Ether | 25 | ||

| Tetrahydrofuran | 25 | |||

| Hydrocarbons | Hexane | 25 | ||

| Toluene | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for Quantitative Solubility Determination.

An In-depth Technical Guide on Trimethylsilyl 2-hydroxybenzoate

for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical and physical properties of Trimethylsilyl 2-hydroxybenzoate, a derivative of salicylic acid. Despite a comprehensive search of scientific databases and literature, the experimental crystal structure of this compound has not been determined or is not publicly available. Consequently, this document provides a summary of its computed physicochemical properties, information on related silylated compounds, and a general overview of the methodologies used for the synthesis and crystal structure determination of similar small molecules. This guide is intended to be a resource for researchers interested in the potential applications of this compound in drug development and materials science, while clearly noting the current data gap regarding its solid-state structure.

Introduction

This compound, also known as trimethylsilyl salicylate, is an organic compound where a trimethylsilyl group is attached to the carboxylic acid moiety of salicylic acid. The introduction of the trimethylsilyl group can significantly alter the physicochemical properties of the parent molecule, such as its solubility, volatility, and stability.[1] These modifications are of interest in various fields, including drug delivery, where silylation can be used to create prodrugs with enhanced bioavailability, and in analytical chemistry, as it can make compounds more amenable to techniques like gas chromatography-mass spectrometry (GC-MS).[1]

This guide aims to provide a detailed overview of the available technical data for this compound. However, it is crucial to state at the outset that a definitive crystal structure, determined through methods such as X-ray crystallography, is not present in the accessible scientific literature or crystallographic databases. The information presented herein is compiled from computational data and literature on closely related compounds.

Physicochemical Properties

While experimental crystallographic data is unavailable, several physicochemical properties of this compound and its di-silylated analog, Trimethylsilyl 2-trimethylsilyloxybenzoate, have been computed and are available in public databases.

Table 1: Computed Physicochemical Properties

| Property | This compound | Trimethylsilyl 2-trimethylsilyloxybenzoate | Data Source |

| Molecular Formula | C10H14O3Si | C13H22O3Si2 | PubChem |

| Molecular Weight | 210.30 g/mol | 282.48 g/mol | PubChem |

| IUPAC Name | This compound | trimethylsilyl 2-(trimethylsilyloxy)benzoate | PubChem |

| CAS Number | 2078-12-8 (related) | 3789-85-3 | PubChem[2] |

| InChIKey | VFFKJOXNCSJSAQ-UHFFFAOYSA-N (related) | BNAGIDDOEKUJRZ-UHFFFAOYSA-N | PubChem[2] |

| SMILES | C--INVALID-LINK--(C)OC(=O)C1=CC=CC=C1O | C--INVALID-LINK--(C)OC1=CC=CC=C1C(=O)O--INVALID-LINK--(C)C | PubChem[2] |

Note: Some data for this compound is inferred from related known compounds as direct experimental data is scarce.

Synthesis and Experimental Protocols

General Synthesis of Silyl Esters

A common method for the synthesis of trimethylsilyl esters is the reaction of a carboxylic acid with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA), often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct when using TMSCl.

Reaction Scheme:

R-COOH + (CH₃)₃SiCl → R-COO-Si(CH₃)₃ + HCl

General Protocol:

-

The carboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran).

-

A base (e.g., triethylamine, typically 1.1 equivalents) is added to the solution.

-

The trimethylsilylating agent (e.g., trimethylsilyl chloride, typically 1.1 equivalents) is added dropwise to the stirred solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 1-24 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the reaction mixture is typically filtered to remove the salt byproduct (e.g., triethylammonium chloride).

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation or chromatography if necessary.

General Protocol for Single Crystal Growth

For a compound that is solid at room temperature, single crystals suitable for X-ray diffraction can be grown using various techniques. The choice of method depends on the compound's solubility and stability.

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, leading to the formation of single crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals.

Workflow for Crystal Structure Determination

As the experimental crystal structure for this compound is not available, the following diagram illustrates the general workflow that would be followed to determine its crystal structure.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion

While this compound presents an interesting target for study due to the property-modifying effects of silylation on salicylic acid, a fundamental piece of its characterization – its crystal structure – remains undetermined or unreported in the public domain. This guide has provided the available computed data and outlined the general experimental procedures that would be necessary for its synthesis and crystallographic analysis. The lack of experimental structural data highlights an opportunity for further research to fill this knowledge gap, which would be invaluable for understanding its solid-state properties and for the rational design of new materials and pharmaceutical agents based on this scaffold. Future work should focus on the successful synthesis, purification, and crystallization of this compound to enable its full structural elucidation by single-crystal X-ray diffraction.

References

A Technical Guide to Quantum Chemical Calculations on Trimethylsilyl 2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Trimethylsilyl 2-hydroxybenzoate. This molecule, a silylated derivative of salicylic acid, is of interest in fields ranging from analytical chemistry to drug development, where understanding its conformational landscape, reactivity, and spectral signatures is crucial. This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies, presenting a framework for in-silico analysis. While direct, comprehensive computational studies on this compound are not extensively published, this guide synthesizes established quantum chemical methods applied to analogous molecules, such as other silylated compounds and benzoate derivatives, to provide a robust protocol for future research. The methodologies detailed herein are grounded in Density Functional Theory (DFT), a widely used and reliable method for such investigations.[1][2][3] All data is presented in a structured format to facilitate comparison and interpretation, and logical workflows are visualized to enhance understanding.

Introduction

Salicylates, both natural and synthetic, are a class of compounds with significant pharmacological relevance, known for their anti-inflammatory, analgesic, and other therapeutic properties.[4] The chemical modification of salicylates, such as through trimethylsilylation, is a common practice in analytical techniques like gas chromatography-mass spectrometry (GC-MS) to increase volatility and thermal stability.[5][6] Beyond its analytical utility, the introduction of a trimethylsilyl (TMS) group can also modulate the chemical and biological properties of the parent molecule.

Quantum chemical calculations offer a powerful, non-experimental approach to investigate the molecular properties of this compound at the atomic level. These in-silico methods can predict molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), NMR chemical shifts, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3] Such data is invaluable for understanding the molecule's stability, reactivity, and spectroscopic behavior.

This guide details the application of Density Functional Theory (DFT) for the comprehensive computational analysis of this compound.

Computational Methodology (Experimental Protocols)

The following protocols describe a robust computational workflow for the quantum chemical analysis of this compound, based on methods proven effective for similar molecules.[1][2][3]

Software

All quantum chemical calculations can be performed using a comprehensive computational chemistry software package such as Gaussian, ORCA, or Spartan. Visualization of molecular structures and orbitals can be achieved with programs like GaussView, Avogadro, or Chemcraft.

Molecular Structure Optimization

-

Initial Structure Construction: The initial 3D structure of this compound is built using a molecular editor.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT) with the B3LYP functional. The B3LYP functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organic molecules.[1][2]

-

Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is employed to provide sufficient flexibility for describing the electron distribution.[3]

-

Convergence Criteria: Optimization is performed until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis

-

Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Spectral Prediction: The calculated frequencies, along with their corresponding intensities (for IR) and Raman activities, can be used to predict the infrared and Raman spectra of the molecule.[1] A scaling factor (e.g., ~0.96 for B3LYP) is often applied to the calculated harmonic frequencies to better match experimental data.

NMR Chemical Shift Calculation

-

GIAO Method: 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[1]

-

Level of Theory: The calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized geometry.

-

Referencing: The calculated isotropic shielding values are referenced against the shielding value of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts (δ).

Electronic Properties Analysis

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined, which is an indicator of the molecule's chemical reactivity and kinetic stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.[3]

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-31G(d,p)) |

| Bond Length | C=O | ~ 1.22 Å |

| C-O(H) | ~ 1.35 Å | |

| O-Si | ~ 1.65 Å | |

| Si-C(H3) | ~ 1.88 Å | |

| Bond Angle | O=C-O | ~ 125° |

| C-O-Si | ~ 130° | |

| Dihedral Angle | C-C-O-Si | ~ 180° (for planarity) |

Table 2: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Predicted IR Intensity |

| O-H Stretch | ~ 3400 | High |

| C-H Stretch (Aromatic) | ~ 3100-3000 | Medium |

| C=O Stretch | ~ 1700 | Very High |

| C-O Stretch | ~ 1250 | High |

| Si-O Stretch | ~ 950 | High |

| Si-C Stretch | ~ 850 | Medium |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H (Si-(CH₃)₃) | ~ 0.3 |

| ¹H (Aromatic) | ~ 6.8 - 8.0 |

| ¹H (O-H) | ~ 11.0 |

| ¹³C (Si-(CH₃)₃) | ~ 0.0 |

| ¹³C (Aromatic) | ~ 115 - 160 |

| ¹³C (C=O) | ~ 170 |

Table 4: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -1.2 |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 |

| Dipole Moment | ~ 2.5 Debye |

Visualizations

The following diagrams illustrate the logical workflow of the computational study and the conceptual relationship of the calculated electronic properties.

Caption: A logical workflow for the quantum chemical analysis of this compound.

Caption: Conceptual diagram of frontier molecular orbitals and their relation to chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. The detailed protocols for geometry optimization, vibrational frequency analysis, NMR chemical shift prediction, and electronic property analysis provide a clear roadmap for researchers. The application of these computational methods will yield valuable data on the structural and electronic characteristics of the molecule, which can aid in the interpretation of experimental data and provide insights into its reactivity and potential applications in drug development and other scientific disciplines. The structured presentation of expected data and visual workflows serves as a practical resource for planning and executing such computational studies.

References

- 1. elixirpublishers.com [elixirpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. A study on quantum chemical calculations of 3-, 4-nitrobenzaldehyde oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. escholarship.org [escholarship.org]

Methodological & Application

Application Notes and Protocols: Trimethylsilyl 2-hydroxybenzoate as a Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the use of protecting groups is a fundamental strategy to temporarily mask reactive functional groups. The trimethylsilyl (TMS) group is a widely employed protecting group for hydroxyl and carboxylic acid functionalities due to the ease of its introduction and removal under mild conditions. This document provides detailed application notes and protocols for the use of trimethylsilyl groups to protect salicylic acid, forming trimethylsilyl 2-(trimethylsilyloxy)benzoate. This derivative protects both the phenolic hydroxyl and the carboxylic acid groups, rendering the molecule less polar and more amenable to certain analytical techniques like gas chromatography-mass spectrometry (GC-MS), or allowing for selective reactions at other sites of a more complex molecule.

The TMS group is known for its high lability, making it suitable for syntheses where a robust protecting group is not required.[1][2] It is readily cleaved by mild acidic or basic conditions, and even by exposure to moisture or silica gel during chromatography.[3] This lability is a key consideration in its application. More sterically hindered silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) offer greater stability.[1][2]

Synthesis of Trimethylsilyl 2-(trimethylsilyloxy)benzoate (Protection of Salicylic Acid)

The simultaneous protection of the hydroxyl and carboxylic acid groups of salicylic acid can be efficiently achieved using common silylating agents. A typical procedure involves the reaction of salicylic acid with a silylating agent in the presence of a base or as a neat reagent.

Experimental Protocol

Materials:

-

Salicylic acid

-

N,O-Bis(trimethylsilyl)acetamide (BSA) or a mixture of Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMSCl)

-

Anhydrous solvent (e.g., Pyridine, Dichloromethane (DCM), or Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure using N,O-Bis(trimethylsilyl)acetamide (BSA):

-

To a dry, inert gas-flushed round-bottom flask, add salicylic acid (1.0 eq).

-

Add anhydrous pyridine or another suitable anhydrous solvent.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.2 eq) dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to 60-80°C for 30-60 minutes.[4]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the volatile byproducts and the solvent can be removed under reduced pressure to yield the crude product.

-

Purification, if necessary, can be attempted by distillation under high vacuum, though the lability of the TMS groups should be considered. For many applications, the crude product is used directly in the next step.

Procedure using Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMSCl):

-

To a dry, inert gas-flushed round-bottom flask, add salicylic acid (1.0 eq).

-

Add an anhydrous solvent such as dichloromethane (DCM).

-

Add hexamethyldisilazane (HMDS) (2.0 eq).

-

Add a catalytic amount of trimethylchlorosilane (TMSCl) (0.1-0.2 eq). The use of TMSCl accelerates the silylation reaction with HMDS.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or GC.

-

Upon completion, the reaction mixture can be filtered to remove any salts, and the solvent evaporated under reduced pressure.

Data Presentation: Synthesis Parameters

| Parameter | Value/Condition | Reference |

| Silylating Agent | N,O-Bis(trimethylsilyl)acetamide (BSA) or HMDS/TMSCl | [4][5] |

| Stoichiometry | Salicylic Acid:BSA (1:2.2) or Salicylic Acid:HMDS:TMSCl (1:2:0.1) | |

| Solvent | Anhydrous Pyridine, DCM, or Acetonitrile | [4] |

| Temperature | Room Temperature to 80°C | [4] |

| Reaction Time | 30 minutes to 3 hours | [4] |

| Typical Yield | Generally high (>90% for derivatization) | [6] |

Deprotection of Trimethylsilyl 2-(trimethylsilyloxy)benzoate

The cleavage of the TMS ether and TMS ester to regenerate salicylic acid can be readily achieved under very mild conditions due to the high sensitivity of these groups to hydrolysis.

Experimental Protocol

Materials:

-

Trimethylsilyl 2-(trimethylsilyloxy)benzoate

-

Methanol or Tetrahydrofuran (THF)

-

Dilute Hydrochloric Acid (HCl) or Potassium Carbonate (K2CO3) solution

-

Standard laboratory glassware

Procedure (Acidic Hydrolysis):

-

Dissolve the trimethylsilyl 2-(trimethylsilyloxy)benzoate (1.0 eq) in a suitable solvent like methanol or THF.

-

Add a few drops of dilute aqueous HCl (e.g., 1 M) to the solution.

-

Stir the mixture at room temperature. The deprotection is typically very rapid, often complete within minutes to an hour.[7]

-

Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting salicylic acid can be isolated by extraction or crystallization.

Procedure (Basic Hydrolysis):

-

Dissolve the trimethylsilyl 2-(trimethylsilyloxy)benzoate (1.0 eq) in methanol.

-

Add a mild base, such as a saturated aqueous solution of potassium carbonate (K2CO3).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, neutralize the mixture with a dilute acid.

-

Isolate the salicylic acid by extraction and subsequent purification.

Data Presentation: Deprotection Parameters

| Parameter | Value/Condition | Reference |

| Reagent | Dilute HCl or mild base (e.g., K2CO3) | [7][8] |

| Solvent | Methanol, THF/Water | [7][9] |

| Temperature | Room Temperature | [8] |

| Reaction Time | Minutes to a few hours | [7] |

| Typical Yield | High to quantitative | [9] |

Mandatory Visualizations

Caption: Workflow for the protection and deprotection of salicylic acid using TMS groups.

Caption: Chemical transformation for the TMS protection and deprotection of salicylic acid.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. hwpi.harvard.edu [hwpi.harvard.edu]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silyl Groups - Gelest [technical.gelest.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

Application Notes and Protocols: Trimethylsilyl 2-hydroxybenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trimethylsilyl 2-hydroxybenzoate and its derivatives in organic synthesis. The trimethylsilyl group serves as an effective protecting group for the phenolic hydroxyl and carboxylic acid functionalities of 2-hydroxybenzoic acid (salicylic acid), enabling selective reactions at the carboxyl group. This strategy is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules where transient protection of reactive functional groups is necessary.

Overview of this compound in Synthesis

This compound, in its fully silylated form, trimethylsilyl 2-(trimethylsilyloxy)benzoate, is a key intermediate for the activation of the carboxyl group of salicylic acid. The protection of the phenolic hydroxyl group as a trimethylsilyl (TMS) ether prevents its interference in reactions targeting the carboxylic acid. The carboxylic acid is also protected as a trimethylsilyl ester, which can be readily converted into a more reactive acyl chloride. This activated intermediate, (trimethylsiloxy)benzoyl chloride, can then be reacted with a variety of nucleophiles to form esters, amides, and other derivatives.[1]

The overall synthetic strategy involves three main stages:

-

Protection: Silylation of salicylic acid to form trimethylsilyl 2-(trimethylsilyloxy)benzoate.

-

Activation and Reaction: Conversion of the silyl ester to the acyl chloride and subsequent reaction with a nucleophile.

-

Deprotection: Removal of the TMS group(s) to yield the final product.

This approach allows for the synthesis of a wide range of salicylic acid derivatives under mild conditions.

Key Applications and Reactions

The primary application of this compound is as a precursor to (trimethylsiloxy)benzoyl chloride, a versatile intermediate for acylation reactions.

Synthesis of Salicylamides

The reaction of (trimethylsiloxy)benzoyl chloride with primary or secondary amines is a highly effective method for the synthesis of salicylamides. This method avoids the potential for side reactions involving the phenolic hydroxyl group and generally proceeds in high yields.

Synthesis of Salicylate Esters

Similarly, reaction with alcohols or phenols yields the corresponding salicylate esters. This is particularly useful for the synthesis of sterically hindered esters that may be difficult to prepare by direct esterification of salicylic acid.

Synthesis of other Derivatives

The reactive acyl chloride can also be reacted with other nucleophiles, such as thioalcohols, to produce a variety of other salicylic acid derivatives.[1]

Experimental Protocols

Protocol 1: Synthesis of Trimethylsilyl 2-(trimethylsilyloxy)benzoate

This protocol describes the protection of both the hydroxyl and carboxylic acid groups of salicylic acid.

Materials:

-

Salicylic acid

-

Hexamethyldisilazane (HMDS)

-

Trimethylchlorosilane (TMCS)